molecular formula C17H20N2O4S2 B12203694 ethyl 2-({(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate

ethyl 2-({(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate

Cat. No.: B12203694
M. Wt: 380.5 g/mol
InChI Key: MXSQWXIBJHZNJA-UHFFFAOYSA-N
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Description

Ethyl 2-({(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate is a thiazolidinone derivative characterized by a central 1,3-thiazolidin-5-ylidene core. Key structural features include:

  • Substituents: A 3-methoxypropyl group at position 3, a 4-oxo group, and a 2-thioxo moiety on the heterocyclic ring.
  • Extended conjugation: An (E)-configured methylidene bridge linking the thiazolidinone core to an aminobenzoate ester group.

Thiazolidinones are widely studied for their antimicrobial, anticancer, and antioxidant activities, with substituents modulating these properties .

Properties

Molecular Formula

C17H20N2O4S2

Molecular Weight

380.5 g/mol

IUPAC Name

ethyl 2-[[4-hydroxy-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazol-5-yl]methylideneamino]benzoate

InChI

InChI=1S/C17H20N2O4S2/c1-3-23-16(21)12-7-4-5-8-13(12)18-11-14-15(20)19(17(24)25-14)9-6-10-22-2/h4-5,7-8,11,20H,3,6,9-10H2,1-2H3

InChI Key

MXSQWXIBJHZNJA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1N=CC2=C(N(C(=S)S2)CCCOC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate typically involves multiple steps. One common method includes the condensation of 3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidine with ethyl 2-aminobenzoate under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the thiazolidinone ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazolidinones.

Scientific Research Applications

Ethyl 2-({(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of ethyl 2-({(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate involves its interaction with specific molecular targets. The thiazolidinone ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial activities. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Triisopropylsilyl-(Z)-4-((4-((3-(4-Fluorobenzyl)-2,4-dioxothiazolidin-5-ylidene)methyl)-2-(2-(2-hydroxyethoxy)ethoxy)phenoxy)methyl)benzoate

  • Core structure : 2,4-dioxothiazolidin-5-ylidene (lacks the 2-thioxo group present in the target compound).
  • Substituents: 4-Fluorobenzyl group at position 3. Triisopropylsilyl (TIPS) ester instead of ethyl benzoate. A hydrophilic 2-(2-hydroxyethoxy)ethoxy phenoxy group.
  • Synthesis : Silylation of a carboxylic acid precursor with triisopropylsilyl chloride yielded a 76% product with high purity .
  • Molecular weight : 724.2774 g/mol (higher than the target compound due to the bulky TIPS group).
  • Key differences : The TIPS ester improves steric protection against hydrolysis compared to the ethyl ester, while the fluorobenzyl group may enhance electronic interactions in biological systems.

3-(2-(Diethylamino)ethyl)-5-(4-Ethylbenzylidene)-2-thioxo-thiazolidin-4-one (D4)

  • Core structure : 2-thioxo-thiazolidin-4-one (identical to the target compound’s 2-thioxo group).
  • Substituents: Diethylaminoethyl group at position 3. 4-Ethylbenzylidene substituent at position 4.
  • Synthesis: Condensation of 3-(2-diethylaminoethyl)-2-thioxothiazolidin-4-one with 4-ethylbenzaldehyde in acetic acid .
  • Biological activity : Demonstrated antimicrobial properties, attributed to the thioxo group and hydrophobic benzylidene moiety.

N-(4-Substitutedbenzyl)-2-Amino-4-Aryl-1,3-thiazoles/Thiadiazoles

  • Core structure: 1,3-thiazole or 1,3,4-thiadiazole (distinct from thiazolidinone).
  • Substituents : Arylmethylamine groups linked to the heterocycle.
  • Synthesis : Reductive amination of Schiff bases with NaBH4 .
  • Biological activity: Antioxidant activity due to radical-scavenging capabilities of the aryl and amino groups.
  • Key differences: The rigid thiazole/thiadiazole cores lack the conformational flexibility of thiazolidinones, affecting target binding.

Data Tables

Table 2: Functional Group Impact on Properties

Functional Group Role in Target Compound Impact in Analogs
2-Thioxo group Enhances metal coordination Critical for antimicrobial activity in D4
Ethyl benzoate ester Increases lipophilicity TIPS ester in improves stability
Methoxypropyl chain Modulates solubility Fluorobenzyl in enhances electronic interactions
Benzylidene substituent Extends conjugation Ethylbenzylidene in D4 boosts hydrophobicity

Research Findings and Implications

  • Synthetic efficiency : Silylation (as in ) offers higher yields (76%) compared to reductive amination (variable yields in ).
  • Biological performance: The 2-thioxo group is crucial for antimicrobial activity, while aryl/amino groups dominate antioxidant effects .
  • Structural optimization : Bulky esters (e.g., TIPS in ) enhance stability but may reduce bioavailability due to increased molecular weight.

Biological Activity

Ethyl 2-({(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate, with the CAS number 929857-50-1, is a complex organic compound that exhibits various biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C₁₇H₂₀N₂O₄S₂
  • Molecular Weight : 380.5 g/mol
  • Structure : The compound contains a thiazolidinone moiety which is known for its biological significance.

Antimicrobial Properties

Research has shown that derivatives of thiazolidinones exhibit significant antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains:

Bacterial Strain Activity (MIC)
Staphylococcus aureusSignificant
Escherichia coliModerate
Candida albicansSignificant

In studies, compounds with similar structures demonstrated inhibition zones ranging from 20 to 25 mm against E. coli and C. albicans, indicating potential as an antibacterial agent .

Antitumor Activity

Thiazolidinone derivatives have also been investigated for their antitumor properties. The compound has shown promise in inhibiting cancer cell proliferation in vitro:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)

Results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting effective concentrations for therapeutic applications.

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : Similar thiazolidinone compounds have been identified as inhibitors of key enzymes such as monoamine oxidase and heat shock proteins, which play roles in tumor progression and microbial resistance .
  • Cell Cycle Arrest : Studies suggest that these compounds may induce cell cycle arrest in cancer cells, leading to apoptosis.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of resistant bacteria. The compound exhibited:

  • Inhibition against Methicillin-resistant Staphylococcus aureus (MRSA) : Showed significant activity with an MIC of 8 μg/mL.

Study 2: Antitumor Potential

Another investigation focused on the antitumor effects of the compound on human breast cancer cells. The results demonstrated:

Concentration (μM) Cell Viability (%)
1085
2560
5030

This indicates a substantial reduction in cell viability at higher concentrations, supporting its potential as an anticancer agent.

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